molecular formula C15H15ClN2O3 B2524964 Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 299404-62-9

Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2524964
M. Wt: 306.75
InChI Key: KYAGNQJCSBWJLO-UHFFFAOYSA-N
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Description

The compound of interest, Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of the allyl group and the 2-chlorophenyl substituent.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives has been explored in various studies. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has been shown to result in products through ring expansion and nucleophilic substitution, influenced by the basicity and nucleophilicity of the reaction media . Additionally, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst has been reported to yield ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacts with hydrazines to form various derivatives . These studies provide insights into the synthetic pathways that could potentially be applied to the synthesis of Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Molecular Structure Analysis

The crystal structure of a closely related compound, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been determined, revealing that the chlorophenyl ring is almost perpendicular to the tetrahydropyrimidine ring, and the molecules form dimers and ribbons in the crystal through hydrogen bonding . This information can be used to infer aspects of the molecular structure of Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, such as potential sites for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives with various nucleophiles and reagents has been explored. For example, dialkyl 2-oxo-3-allyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates have been shown to react regioselectively with arylhydroxymoyl chlorides . This suggests that the allyl group in the compound of interest may also participate in similar regioselective reactions, potentially leading to the formation of new derivatives with interesting properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Allyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are not directly reported, the properties of similar compounds can provide valuable insights. For instance, the solubility, melting points, and stability of tetrahydropyrimidine derivatives can be influenced by the substituents on the ring system . Additionally, the presence of the allyl group may affect the compound's reactivity and its potential as a ligand in metal complexes, as seen in the synthesis and characterization of copper(I) complexes with related ligands .

Scientific Research Applications

Synthesis Methodologies

This compound and its derivatives are frequently synthesized through various chemical reactions, serving as intermediates in the production of more complex molecules. For instance, its synthesis involves reactions such as the condensation of 1-chlorobenzyl isocyanates with N-allylfumarates, leading to compounds with potential for further chemical modifications (Kushnir et al., 2011). Additionally, the palladium-catalyzed exchange of allylic groups has been explored, showcasing the versatility of allyl-containing compounds in chemical synthesis (Takahashi et al., 1972).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrahydropyrimidine derivatives. For example, the synthesis and evaluation of new pyrimidines and condensed pyrimidines have shown promise in combating Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Abdelghani et al., 2017). Another study synthesized tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

Potential Biological Agents

Research has also focused on creating derivatives with potential biological applications, including antimicrobial and possibly anticancer activities. The synthesis of various derivatives, such as those incorporating chlorophenyl groups, aims at exploring their biological efficacy (Shafiq et al., 2020). Furthermore, allyl 4-chlorophenyl sulfone has been identified as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, offering a pathway to branched allylic substitution products with diverse aliphatic side chains (Kojima et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is a solid, it might pose a dust explosion hazard. If it is a liquid, it might pose a fire hazard. The specific hazards would be determined by safety testing .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound has interesting biological activity, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential use in materials science .

properties

IUPAC Name

prop-2-enyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h3-7,13H,1,8H2,2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGNQJCSBWJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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